molecular formula C29H44O3 B1671312 Estradiol undecylate CAS No. 3571-53-7

Estradiol undecylate

Cat. No. B1671312
CAS RN: 3571-53-7
M. Wt: 440.7 g/mol
InChI Key: TXHUMRBWIWWBGW-GVGNIZHQSA-N
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Description

Estradiol undecylate is a synthetic estrogen ester, specifically the C17β undecanoate ester of estradiol. It is a long-acting prodrug of estradiol, which means it is converted into estradiol in the body. This compound has been used in hormone therapy for transgender women and in the treatment of prostate cancer in men .

Mechanism of Action

Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive tissues, bone density, and cardiovascular health .

Safety and Hazards

Estradiol undecylate may cause suspected carcinogenic effects, reproductive toxicity, effects on or via lactation, and long-term aquatic hazards . It may also cause breast tenderness, breast development, feminization, sexual dysfunction, infertility, fluid retention, and cardiovascular issues . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, and keeping away from heat and sources of ignition .

Future Directions

Estradiol undecylate was first described in 1953 and was introduced for medical use by 1956 . It remained in use as late as the 2000s before being discontinued . It was marketed in Europe, but does not seem to have ever been available in the United States . There is interest in the transgender community about the potential use of this compound due to its long half-life and the possibility of less frequent injections .

Biochemical Analysis

Biochemical Properties

Estradiol undecylate functions as an estrogen and acts as an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . Upon administration, this compound is cleaved by esterases in the liver, blood, and tissues to release estradiol and undecanoic acid . The released estradiol then binds to estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. This binding initiates a cascade of biochemical reactions that regulate gene expression and cellular functions .

Cellular Effects

This compound influences various types of cells and cellular processes by binding to estrogen receptors. This binding affects cell signaling pathways, gene expression, and cellular metabolism . In target tissues such as the breast, uterus, and bone, this compound promotes cell proliferation and differentiation. It also plays a crucial role in maintaining bone density and regulating the menstrual cycle . Additionally, this compound has been shown to impact the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins and other hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are intracellular proteins that function as transcription factors . This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function . This compound also influences the ubiquitination and degradation of estrogen receptors, which is a key mechanism for regulating receptor levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is known for its prolonged duration of action, with effects lasting from 1 to 4 months depending on the dosage . Studies have shown that this compound maintains its stability in biological systems, allowing for sustained release of estradiol over time . Long-term effects observed in in vitro and in vivo studies include changes in cellular function, hormone levels, and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound effectively suppresses testosterone levels and promotes feminization in male animals . At higher doses, it can cause adverse effects such as cardiovascular issues, fluid retention, and breast development . Threshold effects have been observed, with significant changes in hormone levels and cellular function occurring at specific dosage levels .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is cleaved by esterases to release estradiol and undecanoic acid . The estradiol is then further metabolized through hydroxylation, sulfation, and glucuronidation pathways . These metabolic processes involve enzymes such as cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases . The metabolites are eventually excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins such as albumin and sex hormone-binding globulin . This binding facilitates the transport of this compound to target tissues, where it can exert its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues and exert prolonged effects .

Subcellular Localization

This compound and its active form, estradiol, are primarily localized in the nucleus of target cells . Upon entering the cell, estradiol binds to estrogen receptors, which then translocate to the nucleus . In the nucleus, the receptor-ligand complex binds to DNA and regulates gene transcription . This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Estradiol undecylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using esterases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Comparison with Similar Compounds

Estradiol undecylate is unique among estrogen esters due to its long duration of action. Similar compounds include:

  • Estradiol acetate
  • Estradiol benzoate
  • Estradiol cypionate
  • Estradiol valerate
  • Estradiol diundecylate
  • Estradiol diundecylenate

Compared to these compounds, this compound has a longer duration of action, making it suitable for long-term hormone therapy .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023003
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3571-53-7
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol undecylate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol undecylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ESTRADIOL UNDECYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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